2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a heterocyclic organic compound containing both a benzene ring and a seven-membered oxepine ring. It is classified as a secondary amine due to the presence of a nitrogen atom bonded to two carbon atoms. This compound serves as a crucial building block in organic synthesis and medicinal chemistry, facilitating the creation of various biologically active compounds. [, , , , , , , ]
2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a heterocyclic organic compound characterized by a unique structure that includes a benzene ring fused to an oxepin ring, forming a seven-membered ring. Its molecular formula is CHN, with a molecular weight of approximately 163.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct chemical properties and biological activities .
This compound belongs to the class of benzoxepines, which are derivatives of benzene and oxepine. Benzoxepines are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The classification of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine falls under medicinal chemistry due to its therapeutic implications .
The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine typically involves multi-step organic reactions. Common methods include:
The synthesis often employs techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and microanalysis for characterization.
The molecular structure of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine features:
The compound's structural formula can be represented as follows:
This structure allows for various substitutions that can influence its pharmacological properties .
2,3,4,5-Tetrahydro-1-benzoxepin-3-amine can undergo several chemical reactions:
The mechanism of action for 2,3,4,5-tetrahydro-1-benzoxepin-3-amine is still under investigation. Preliminary studies suggest that it may interact with neurotransmitter systems or other cellular pathways. Its structural characteristics indicate potential interactions with various biological targets:
The physical and chemical properties of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine include:
These properties play a crucial role in determining its suitability for various applications in research and industry.
2,3,4,5-Tetrahydro-1-benzoxepin-3-amine has several applications across different fields:
The construction of the benzoxepin core represents the foundational step in synthesizing 2,3,4,5-tetrahydro-1-benzoxepin-3-amine (THBA). Two principal methodologies dominate this process: ring-closing metathesis (RCM) and salicylaldehyde-based cyclization routes.
Ring-closing metathesis employs Grubbs-type catalysts to form the seven-membered oxepine ring from diene precursors. A modular approach begins with Claisen rearrangement of allyl phenyl ethers to generate ortho-allyl phenols, which undergo O-allylation to form diene substrates. Second-generation Grubbs catalysts (e.g., G-II, RuCl₂(IMesH₂)(=CHPh)) facilitate cyclization with exceptional efficiency (yields >85%). The one-pot integration of Claisen rearrangement and RCM further streamlines synthesis, achieving 98% yield for intermediates like 6-methoxy-2,5-dihydro-1-benzoxepine . Catalyst selection critically influences efficiency, as demonstrated in Table 1.
Table 1: Catalyst Performance in RCM-Based Benzoxepin Formation
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Grubbs I (G-I) | 40 | 24 | 65 |
Grubbs II (G-II) | 40 | 4 | 92 |
Hoveyda-Grubbs II (HG-II) | 80 | 2 | 95 |
Salicylaldehyde-derived routes provide a cost-effective alternative. Sequential O-allylation, Grignard addition (e.g., methylmagnesium bromide), oxidation (pyridinium chlorochromate, PCC), and RCM convert salicylaldehydes into 1-benzoxepin-5-ones or 1-benzoxepin-5-ols. This route delivers yields of 72–89% while enabling versatile C5-substitution . Microwave-assisted RCM significantly accelerates cyclization (10 minutes vs. 24 hours thermally), enhancing throughput. Post-cyclization, chemoselective hydrogenation over Pd/C saturates the exocyclic double bond to yield the saturated tetrahydrobenzoxepine framework required for THBA synthesis [7].
The primary amine group in THBA necessitates strategic protection during synthesis to prevent side reactions or oxidation. Temporary protecting groups are employed based on reaction conditions and downstream deprotection requirements.
Acid-labile groups like tert-butoxycarbonyl (Boc) offer orthogonal protection compatible with RCM conditions. Boc protection is installed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP), achieving >95% protection yields. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C–25°C [7]. Base-sensitive groups such as fluorenylmethyloxycarbonyl (Fmoc) are preferred for solid-phase peptide conjugation applications. Fmoc protection uses fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane/water mixtures, removed with 20% piperidine in DMF .
Table 2: Protection/Deprotection Strategies for THBA Amine Group
Protecting Group | Installation Reagent | Conditions | Deprotection Method | Compatibility |
---|---|---|---|---|
Boc | Boc₂O, DMAP | CH₂Cl₂, 25°C, 2h | TFA/CH₂Cl₂ (1:1) | Acid-stable intermediates |
Fmoc | Fmoc-OSu, Na₂CO₃ | Dioxane/H₂O, 0°C, 12h | 20% Piperidine/DMF | SPPS conjugation |
Cbz | Cbz-Cl, NaOH | Dioxane/H₂O, 0°C, 3h | H₂/Pd-C, MeOH | Hydrogenation-tolerant |
For synthesizing N-alkylated derivatives, reductive amination is performed using sodium triacetoxyborohydride (NaBH(OAc)₃) with aldehydes/ketones in 1,2-dichloroethane. N-Methylation specifically employs formaldehyde, achieving >90% conversion with minimal dialkylation . Post-deprotection, the free amine is stabilized under inert atmosphere due to oxidation susceptibility [7].
Scalable synthesis of THBA requires precise optimization of cyclization and reduction steps. Design of Experiments (DoE) outperforms traditional one-factor-at-a-time (OFAT) approaches by mapping multidimensional parameter spaces and identifying synergistic variable interactions. For RCM cyclization, key factors include catalyst loading (0.5–5 mol%), temperature (40–80°C), solvent (toluene vs. DCE), and concentration (0.1–0.5 M). Central composite designs reveal nonlinear relationships, such as the inverse correlation between temperature and required catalyst load. Optimized RCM conditions (0.5 mol% HG-II, 80°C in toluene, 0.3 M) achieve 95% conversion at kilogram scale [8].
Green chemistry adaptations enhance sustainability:
Telescoped processes integrating protection, RCM, and hydrogenation in single reactors minimize intermediate isolation. García-Valverde’s protocol produces 7.5 kg of a THBA analog with 63% overall yield via Boc-protection/RCM/hydrogenation sequence .
The stereogenic C3-amine center in THBA derivatives necessitates chiral synthesis strategies. Diastereoselective reduction of imine precursors (e.g., 2,5-dihydro-1-benzoxepin-3-one imines) shows profound reducing agent dependence:
Chiral auxiliary approaches employ Evans oxazolidinones or Oppolzer sultams to control C3 configuration during alkylation. Subsequent auxiliary cleavage affords enantiopure THBA (ee >99%) [4]. Asymmetric hydrogenation using DuPhos-Rh catalysts achieves 92% ee for dehydro-THBA precursors under 50 bar H₂ [8]. Remote heteroatoms significantly influence stereoselectivity; oxygen atoms in ring B enhance trans-amine formation during sodium borohydride reductions [3].
Table 3: Stereoselectivity in THBA Synthesis
Reduction Method | Substrate Class | Major Isomer | dr/ee (%) | Key Condition |
---|---|---|---|---|
LiAlH₄ reduction | 3-Iminobenzoxepines | cis | >95:5 | Et₂O, 0°C |
Pd/C hydrogenation | 3-Iminobenzoxepines | trans | 84–94 | H₂ (1 atm), MeOH, 25°C |
NaBH₄ reduction | B-ring O-heteroatom | trans | 90:10 | MeOH, -20°C |
Rh-DuPhos hydrogenation | 2,5-Dihydrobenzoxepin-3-amine | R-enantiomer | 92 ee | 50 bar H₂, DCM, 25°C |
Post-reduction, chiral resolution via diastereomeric salt formation (e.g., L-tartaric acid) provides an alternative route to enantiopure THBA [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: